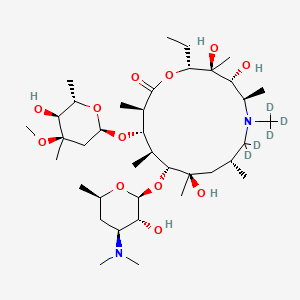

Azithromycin d5

説明

Azithromycin is a semi-synthetic 15-membered macrolide antibiotic derived from erythromycin. Its chemical structure features a nitrogen atom inserted into the lactone ring at position 9a, forming an azalide ring, which enhances acid stability, bioavailability, and tissue penetration compared to erythromycin . It is widely used for respiratory, skin, and sexually transmitted infections due to its broad-spectrum activity against Gram-positive bacteria (e.g., Streptococcus pneumoniae), Gram-negative bacteria (e.g., Haemophilus influenzae), and intracellular pathogens . Azithromycin exhibits a prolonged half-life (~68 hours), allowing once-daily dosing and high concentrations in tissues such as lungs and macrophages .

特性

分子式 |

C₃₈H₆₇D₅N₂O₁₂ |

|---|---|

分子量 |

754.02 |

同義語 |

CP-62993-d5; XZ-450-d5; Azitrocin-d5; Ribotrex-d5; Sumamed-d5; Trozocina-d5; Zithromaz-d5; Zitromax-d5; |

製品の起源 |

United States |

類似化合物との比較

Key Research Findings

- Biofilm Disruption: Azithromycin reduces P. aeruginosa biofilm formation by inhibiting extracellular matrix production (SEM images confirm absence of biofilm in treated samples) .

- Synergistic Combinations : Azithromycin combined with rifampicin reduces E. coli ST131 viability by 90% in checkerboard assays .

- Anti-Inflammatory Effects : In chronic pulmonary infection models, azithromycin lowers quorum-sensing molecules (e.g., 3-oxo-C12-HSL) in rat lungs, correlating with reduced inflammation .

Clinical and Resistance Considerations

- Cross-Resistance : Azithromycin shares resistance mechanisms (e.g., erm gene-mediated methylation) with erythromycin, limiting its use in macrolide-resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。